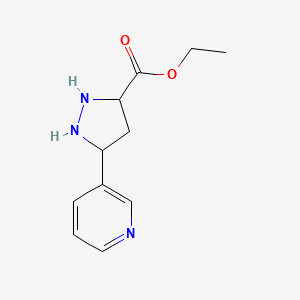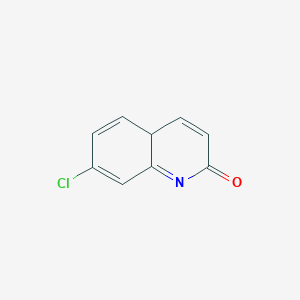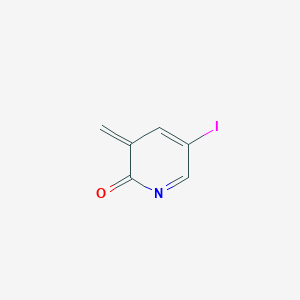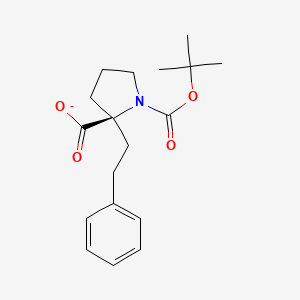
1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction.
Industrial Production Methods
Industrial production methods for this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The tert-butoxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the pyrrolidine ring or the phenethyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like glycerol for chemoselective N-tert-butyloxycarbonylation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tert-butoxycarbonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Biology: The compound’s derivatives exhibit antibacterial activities against various bacterial strains.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group is introduced to protect functional groups during chemical reactions, ensuring chemoselectivity . This protection is achieved through nucleophilic substitution reactions facilitated by intramolecular hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: Exhibits similar antibacterial activities and is used in dynamic kinetic resolution reactions.
tert-butoxycarbonyl derivatives of amino acids: Used in peptide synthesis and other organic transformations.
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a pyrrolidine ring, a phenethyl group, and a tert-butoxycarbonyl group
Properties
Molecular Formula |
C18H24NO4- |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/p-1/t18-/m0/s1 |
InChI Key |
URLLHYVBNNPLET-SFHVURJKSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


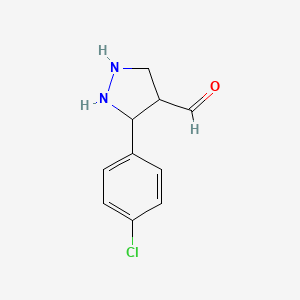
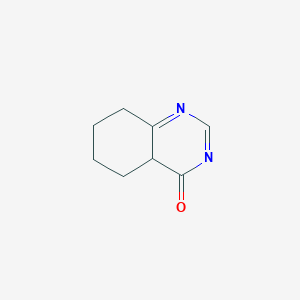
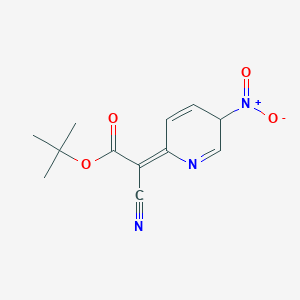
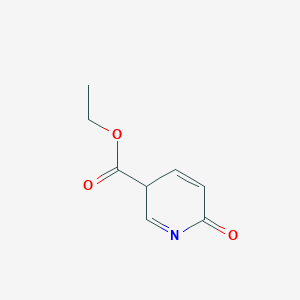
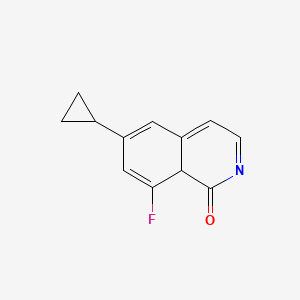
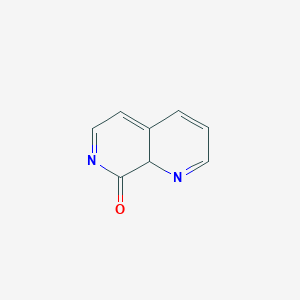

![3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-](/img/structure/B12361069.png)

![(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B12361078.png)

